
2,2',6,6'-(Tetracarbazol-9-yl)-4,4'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,6,6’-(Tetracarbazol-9-yl)-4,4’-bipyridine is a complex organic compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes four carbazole units attached to a bipyridine core. The presence of these carbazole units imparts unique electronic properties to the compound, making it a valuable material for various applications, particularly in the field of organic electronics and photonics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,6,6’-(Tetracarbazol-9-yl)-4,4’-bipyridine typically involves the coupling of carbazole derivatives with a bipyridine core. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction requires the use of a palladium catalyst, a base, and a suitable solvent, typically under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of 2,2’,6,6’-(Tetracarbazol-9-yl)-4,4’-bipyridine may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,6,6’-(Tetracarbazol-9-yl)-4,4’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the carbazole units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
2,2’,6,6’-(Tetracarbazol-9-yl)-4,4’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique electronic properties make it useful in the development of biosensors and other diagnostic tools.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: The compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent photophysical properties.
Mécanisme D'action
The mechanism by which 2,2’,6,6’-(Tetracarbazol-9-yl)-4,4’-bipyridine exerts its effects is primarily related to its electronic structure. The carbazole units act as electron donors, while the bipyridine core can accept electrons, facilitating charge transfer processes. This unique arrangement allows the compound to participate in various photophysical and electrochemical processes, making it valuable for applications in organic electronics and photonics.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene: Another compound with multiple carbazole units, used as a photocatalyst.
2,4,5,6-Tetrakis(carbazol-9-yl)-1,3-dicyanobenzene: Known for its use in visible-light-promoted organic synthesis.
Uniqueness
2,2’,6,6’-(Tetracarbazol-9-yl)-4,4’-bipyridine stands out due to its bipyridine core, which imparts unique electronic properties not found in other similar compounds. This makes it particularly valuable for applications requiring efficient charge transfer and photophysical properties.
Propriétés
Formule moléculaire |
C58H36N6 |
|---|---|
Poids moléculaire |
816.9 g/mol |
Nom IUPAC |
9-[6-carbazol-9-yl-4-[2,6-di(carbazol-9-yl)pyridin-4-yl]pyridin-2-yl]carbazole |
InChI |
InChI=1S/C58H36N6/c1-9-25-47-39(17-1)40-18-2-10-26-48(40)61(47)55-33-37(34-56(59-55)62-49-27-11-3-19-41(49)42-20-4-12-28-50(42)62)38-35-57(63-51-29-13-5-21-43(51)44-22-6-14-30-52(44)63)60-58(36-38)64-53-31-15-7-23-45(53)46-24-8-16-32-54(46)64/h1-36H |
Clé InChI |
MUWCNMCCZGJDHF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=N4)N5C6=CC=CC=C6C7=CC=CC=C75)C8=CC(=NC(=C8)N9C1=CC=CC=C1C1=CC=CC=C19)N1C2=CC=CC=C2C2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


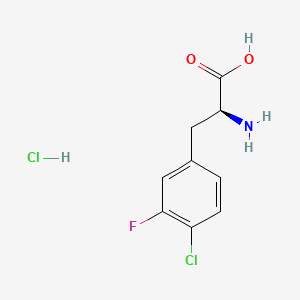


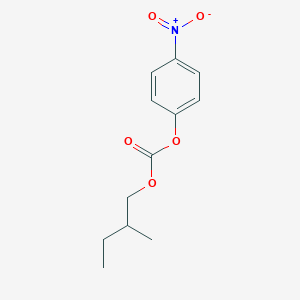
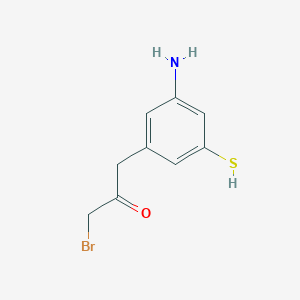
![Tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate hemioxalate](/img/structure/B14045575.png)


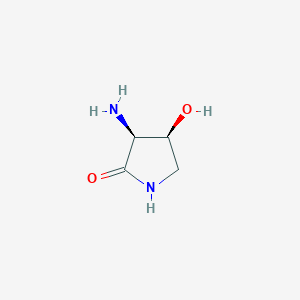
![5-Methylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B14045617.png)
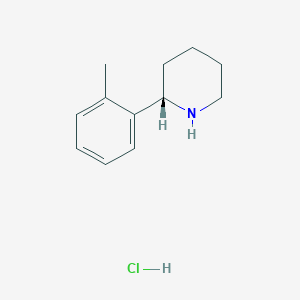

![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-](/img/structure/B14045642.png)

